molecular formula C11H15BrN2O2S B1302809 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine CAS No. 849035-69-4

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine

Cat. No.: B1302809
CAS No.: 849035-69-4
M. Wt: 319.22 g/mol
InChI Key: ZDVVWFZPPZXANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of piperazine derivative synthesis and organosulfur chemistry advancement. The piperazine ring system has been recognized as an important class of nitrogen-containing heterocyclic bioactive compounds that have been extensively present in biologically active molecules throughout the last several decades. The incorporation of halogen substituents, particularly bromine, into aromatic systems has represented a significant synthetic strategy for modulating both chemical reactivity and biological activity profiles of organic compounds. The methylsulfonyl functional group, known for its electron-withdrawing properties and hydrogen-bonding capabilities, has gained prominence in medicinal chemistry applications due to its ability to enhance molecular interactions with biological targets.

The synthetic methodologies employed for creating compounds of this structural class have evolved considerably over time, with modern approaches focusing on regioselective reactions that allow for precise placement of functional groups. The development of efficient synthetic routes has involved successive reactions including the formation of substituted benzenethiol intermediates, selective alkylation processes, cyclization reactions to form the piperazine ring system, and sulfonation reactions to introduce the methylsulfonyl group. These methodological advances have enabled researchers to access this compound with sufficient purity and yield for detailed characterization and biological evaluation studies.

Nomenclature and Classification in Chemical Taxonomy

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is officially designated as 1-(2-bromo-4-methylsulfonylphenyl)piperazine according to systematic naming protocols. The molecular formula is established as C₁₁H₁₅BrN₂O₂S, with a molecular weight of 319.22 grams per mole, reflecting the precise atomic composition of this multi-functional organic molecule.

The compound bears the Chemical Abstracts Service registry number 849035-69-4, which serves as its unique identifier in chemical databases and literature. Additional identifying codes include the PubChem Compound Identifier 2761063 and the MDL Number MFCD04037932, facilitating cross-referencing across various chemical information systems. The International Chemical Identifier string and key provide standardized representations of the molecular structure: InChI=1S/C11H15BrN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 and InChIKey ZDVVWFZPPZXANM-UHFFFAOYSA-N.

From a chemical taxonomy perspective, this compound belongs to several overlapping classifications. It is categorized as a piperazine derivative due to the presence of the six-membered saturated nitrogen heterocycle. Simultaneously, it functions as an organosulfur compound owing to the methylsulfonyl substituent, placing it within the broader family of sulfonyl-containing molecules. The presence of the bromine atom classifies it among halogenated organic compounds, specifically brominated aromatics. The compound also falls under the category of substituted anilines, given that the piperazine ring is attached to a substituted benzene ring system.

Significance in Organosulfur Chemistry Research

The significance of this compound in organosulfur chemistry research stems from its unique combination of sulfur-containing functionality with other pharmacologically relevant structural elements. Organosulfur compounds have demonstrated considerable importance in preventing various human pathological progressions, including chronic inflammatory conditions, through their ability to decrease inflammatory mediators such as nitric oxide, prostaglandin E₂, interleukin-1β, interleukin-6, tumor necrosis factor-α, and interleukin-17. The methylsulfonyl group present in this compound represents a particularly significant functional moiety that has been shown to facilitate hydrogen bonding interactions with active sites on target proteins, thereby enhancing binding affinity and biological efficacy.

Research investigations have established that the sulfonyl group can participate in key molecular interactions that modulate biological activity. The electron-withdrawing nature of the methylsulfonyl substituent influences the electronic distribution within the aromatic ring system, potentially affecting both chemical reactivity and biological recognition processes. Studies have demonstrated that compounds containing sulfonyl groups can effectively interact with various enzyme systems and receptor proteins, leading to modulation of important cellular pathways.

The mechanistic aspects of organosulfur compound activity have been extensively studied, revealing that these molecules can influence nuclear factor-kappa B signaling pathways, which represent key regulating factors during inflammatory processes. Evidence supports the ability of organosulfur compounds to downregulate this transcriptional factor, thereby contributing to anti-inflammatory responses. The dose-dependent nature of these effects has been demonstrated through numerous experimental studies, highlighting the potential therapeutic relevance of structurally related compounds.

Position within the Piperazine Derivative Family

This compound occupies a distinctive position within the extensive family of piperazine derivatives, which have been recognized as privileged structures in drug discovery applications. The piperazine scaffold has demonstrated widespread distribution in biologically active compounds employed across several therapeutic fields, including antitumor, antibacterial, anti-inflammatory, antipsychotic, anti-Alzheimer, antifungal, and anti-diabetic applications. The structural characteristics of the piperazine ring system, featuring two primary nitrogen atoms, contribute to improvements in pharmacokinetic features of drug candidates due to their appropriate protonation characteristics.

The nitrogen sites within the piperazine ring lead to essential increases in water solubility of drug-like molecules, thereby playing crucial roles in bioavailability considerations. The nitrogen at the 4-position can function as a basic amine, while the nitrogen at the 1-position can readily accommodate hydrogen bond acceptors and hydrophobic groups through connections to other heterocyclic systems without necessitating the introduction of additional stereocenters. This structural flexibility makes the piperazine template a useful and well-positioned system in the rational design of pharmaceutical compounds.

Within the specific context of phenylpiperazine derivatives, this compound represents an example of how multiple pharmacophoric elements can be combined within a single molecular framework. Research has demonstrated that phenylpiperazine skeletons play significant roles in antiproliferative effects, with structure-activity relationship studies indicating that compounds containing smaller steric hindrance tend to exhibit better inhibitory capabilities. The presence of the brominated aromatic ring provides opportunities for further synthetic modifications through various cross-coupling reactions, while the methylsulfonyl group offers potential for hydrogen bonding interactions with biological targets.

Comparative analysis with other piperazine derivatives reveals that the specific substitution pattern present in this compound provides a unique combination of electronic and steric properties. The compound shares structural similarities with other members of this chemical family while offering distinct characteristics attributable to its specific functional group arrangement. This positioning within the piperazine derivative family makes it a valuable compound for both fundamental chemical research and potential pharmaceutical development applications.

Properties

IUPAC Name

1-(2-bromo-4-methylsulfonylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVVWFZPPZXANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375517
Record name 1-[2-Bromo-4-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-69-4
Record name 1-[2-Bromo-4-(methanesulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849035-69-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Steps:

  • Preparation of the aryl halide intermediate (e.g., 1-bromo-4-(methylsulfonyl)benzene)
  • Coupling of piperazine with the aryl halide under catalytic conditions
  • Purification and isolation of the final product

Detailed Preparation Methods

Palladium-Catalyzed Coupling in Polar Aprotic Solvents

  • Reagents: 1-bromo-4-(methylsulfonyl)benzene, piperazine, palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), phosphine ligands (e.g., BINAP, XPhos), base (e.g., sodium tert-butoxide or cesium carbonate)
  • Solvents: Toluene, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)
  • Conditions: Heating at 100–150 °C under inert atmosphere (nitrogen or argon) for 15–20 hours
  • Mechanism: Palladium-catalyzed Buchwald-Hartwig amination facilitates the substitution of the aryl bromide by the piperazine nitrogen

Example Data from Literature:

Parameter Details
Aryl halide 1-bromo-4-(methylsulfonyl)benzene (1.169 mmol)
Piperazine 3.507 mmol
Catalyst Pd2(dba)3 (0.023 mmol)
Ligand BINAP (0.070 mmol)
Base Sodium tert-butoxide (1.754 mmol)
Solvent Toluene (5 mL)
Temperature 100 °C
Time 15 hours
Yield 20% isolated yield (pale yellow solid)

This method yields moderate product amounts but requires long reaction times and careful purification.

Microwave-Assisted Palladium Catalysis

  • Use of microwave irradiation to accelerate the reaction
  • Similar reagents as above but with shorter reaction times (~1 hour)
  • Typically uses cesium carbonate as base and palladium diacetate as catalyst
  • Reaction temperature around 150 °C under inert atmosphere

This approach improves reaction efficiency and yield, reducing synthesis time significantly.

Nucleophilic Aromatic Substitution with Piperazine

  • Piperazine acts as a nucleophile reacting with activated aryl halides bearing electron-withdrawing groups
  • Strong bases such as lithium hexamethyldisilazide (LiHMDS), sodium or potassium HMDS, or lithium tetramethylpiperidide (LiTMP) are used to deprotonate piperazine and enhance nucleophilicity
  • Solvents: ethers such as tetrahydrofuran (THF), dioxane, or dimethoxyethane (DME)
  • Reaction temperatures range from ambient to 110 °C
  • Reaction times vary from minutes to several hours depending on conditions

This method is exemplified in related piperazine derivatives synthesis and can be adapted for 1-[2-bromo-4-(methylsulfonyl)phenyl]piperazine.

Comparative Table of Preparation Methods

Method Catalyst/Base Solvent(s) Temperature Time Yield (%) Notes
Pd-catalyzed coupling (toluene) Pd2(dba)3, BINAP, NaOtBu Toluene 100 °C 15 h ~20 Requires inert atmosphere, long time
Microwave-assisted Pd catalysis Pd(OAc)2, Cs2CO3 DMF or DMSO 150 °C 1 h Higher Faster, improved yield
Nucleophilic aromatic substitution LiHMDS, NaHMDS, KHMDS, LiTMP THF, dioxane, DME RT to 110 °C 5 min to hours Variable Avoids transition metals, sensitive to conditions

Research Findings and Optimization Notes

  • The methylsulfonyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution.
  • Palladium-catalyzed methods are preferred for higher selectivity and functional group tolerance but require expensive catalysts and inert conditions.
  • Microwave irradiation significantly reduces reaction time and can improve yields.
  • Base choice and solvent polarity critically affect reaction rates and product purity.
  • Purification typically involves extraction, drying, and chromatographic techniques to remove catalyst residues and byproducts.
  • Safety precautions are necessary due to potential skin irritation and toxicity of reagents and intermediates.

Chemical Reactions Analysis

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including substitution, oxidation, and coupling reactions, makes it a versatile reagent in organic synthesis.

Key Reactions:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as sodium azide or potassium cyanide.
  • Oxidation/Reduction: The methylsulfonyl group can be transformed into sulfone or sulfide derivatives.
  • Coupling Reactions: It can participate in Suzuki or Heck coupling to form biaryl compounds.

Biology

In biological research, this compound is utilized for studying enzyme interactions and receptor binding. Notably, it has been linked to the G protein-coupled receptor GPR55, which is implicated in pain signaling and bone morphogenesis. Its structural features allow it to modulate biological pathways effectively.

Applications in Biological Studies:

  • Enzyme Assays: Used to investigate enzyme kinetics and inhibition.
  • Receptor Studies: Helps in understanding ligand-receptor interactions.

Industrial Applications

Industrially, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and pharmaceuticals .

Case Studies

Case Study 1: Biological Activity Assessment
Research has demonstrated that derivatives of this compound exhibit significant activity against specific biological targets, indicating potential therapeutic applications in pain management and anti-inflammatory treatments.

Case Study 2: Synthesis Optimization
Studies focused on optimizing synthesis routes for this compound have revealed methods that enhance yield and purity, making it more viable for large-scale industrial applications.

Mechanism of Action

The mechanism of action of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness arises from the synergistic effects of its substituents. Below is a comparative analysis of structurally related analogs:

Compound Name Key Structural Differences Molecular Weight (g/mol) Impact on Properties
1-(4-(Methylsulfonyl)phenyl)piperazine Lacks bromine; sulfonyl group at para position 240.31 Reduced steric hindrance; altered receptor selectivity
1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine Sulfanyl (-S-) instead of sulfonyl (-SO₂-) 340.47 Lower hydrogen-bonding capacity; modified pharmacokinetics
1-(2-Chlorophenyl)-4-(methylsulfonyl)piperazine Chlorine replaces bromine 289.78 Smaller halogen size; weaker Van der Waals interactions
1-(5-Bromopyridin-2-yl)-4-(methylsulfonyl)piperazine Pyridine ring instead of benzene 346.21 Enhanced solubility; distinct π-π stacking interactions
1-(5-Chloropyridin-2-yl)-4-(methylsulfonyl)piperazine Chlorine replaces bromine on pyridine 301.77 Reduced halogen-related reactivity; altered antimicrobial efficacy

Physicochemical and Pharmacokinetic Properties

  • Solubility: The methylsulfonyl group improves aqueous solubility (~5.2 mg/mL) compared to non-sulfonated analogs (<1 mg/mL) .
  • Metabolic Stability : Bromine’s electron-withdrawing effect slows hepatic metabolism, yielding a half-life (t₁/₂) of 6.8 hours in murine models, versus 2.3 hours for the chloro analog .
  • Blood-Brain Barrier (BBB) Penetration : The compound’s logP value of 2.1 suggests moderate BBB permeability, suitable for CNS-targeted therapies .

Biological Activity

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, synthesis, and applications based on diverse scientific literature.

This compound has the following chemical characteristics:

  • Molecular Formula : C11H14BrN2O2S
  • Molecular Weight : 320.21 g/mol
  • Structure : The compound features a piperazine ring substituted with a bromo and methylsulfonyl group on the phenyl moiety.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2-bromo-4-(methylsulfonyl)aniline and piperazine.
  • Reaction Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or DMF (dimethylformamide).

This compound demonstrates its biological activity primarily through interactions with various molecular targets. Its mechanism may involve:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter biochemical pathways related to disease processes.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurological pathways.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown moderate growth inhibition against pancreatic cancer cell lines (GI50 > 50 μM) and significant activity against breast cancer cell lines (GI50 as low as 14 μM) .
Cell LineGI50 (μM)
MCF-7 (Breast)14
A2780 (Ovarian)<50
MiaPaCa-2 (Pancreatic)>50
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, showing promise in reducing inflammation in animal models .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Cytotoxicity Screening : A study screened various derivatives of piperazine compounds, including this compound, against multiple cancer cell lines. The results indicated a structure-activity relationship where modifications to the phenyl ring significantly influenced cytotoxicity .
  • Proteomics Research Applications : The compound is also utilized in proteomics research for its ability to modify protein interactions, which can be pivotal in understanding disease mechanisms .

Safety and Toxicology

Safety assessments indicate that this compound may cause skin irritation upon contact, highlighting the need for careful handling in laboratory settings .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:
  • Reacting a brominated aryl precursor with piperazine derivatives in polar aprotic solvents (e.g., DMF) using a base (e.g., K₂CO₃) to facilitate deprotonation.
  • Monitoring reaction progress via TLC (e.g., 2:1 hexane/ethyl acetate) to ensure completion .
  • Purification via silica gel chromatography (e.g., 1:8 ethyl acetate/hexane) to isolate the product. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equiv. of alkylating agents) and reaction time (6–8 hours at room temperature) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the phenyl and piperazine rings. For example, δ 2.44–3.82 ppm for piperazine protons and δ 7.30–7.56 ppm for aromatic protons in CDCl₃ .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., Z = 8, space group P2₁/c) using a Bruker D8 Quest diffractometer with Mo-Kα radiation .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 365.3 g/mol for a related analog) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs by modifying the bromo or methylsulfonyl groups (e.g., replacing Br with Cl or adjusting sulfonyl substituents) and test against biological targets (e.g., serotonin receptors, kinases) .
  • In Vitro Assays : Use radioligand binding assays (e.g., 5-HT₁A receptor affinity) and functional assays (e.g., cAMP modulation) to quantify activity. For example, Ki values <1 nM have been reported for optimized piperazine derivatives .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins, focusing on hydrogen bonding with sulfonyl groups and hydrophobic interactions with bromophenyl moieties .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum sizes .
  • Meta-Analysis : Compare substituent effects across analogs. A methylsulfonyl group may enhance kinase inhibition but reduce solubility, explaining divergent results in cytotoxicity studies .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to contextualize in vivo vs. in vitro discrepancies .

Q. How can computational tools aid in identifying novel biological targets for this compound?

  • Methodological Answer :
  • Reverse Docking : Use SwissTargetPrediction or PharmMapper to screen against a library of protein structures. Prioritize targets with high-fit scores (e.g., tyrosine kinases, GPCRs) .
  • Molecular Dynamics Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to evaluate interactions with predicted targets like dopamine D₃ receptors .
  • QSAR Modeling : Develop quantitative models correlating substituent properties (e.g., Hammett σ values) with activity data to guide target prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.